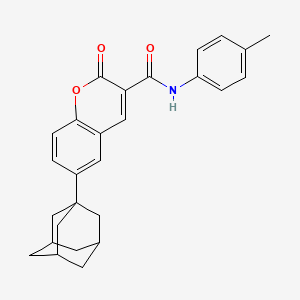![molecular formula C12H10N4OS B12488151 8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12488151.png)
8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazole ring fused to a pyrazine ring, with a benzylsulfanyl group attached at the 8-position and a keto group at the 3-position. The unique structure of this compound makes it a promising candidate for various biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-mercapto-1,2,4-triazole with benzyl bromide to form the benzylsulfanyl derivative. This intermediate is then subjected to cyclization with 2-chloropyrazine under basic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against cell lines such as A549, MCF-7, and HeLa.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The inhibition of c-Met kinase disrupts these processes, leading to the suppression of tumor growth and metastasis. Additionally, the compound may interact with other enzymes and receptors, contributing to its broad-spectrum biological activity.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole-pyrazine core structure and exhibit similar biological activities.
Benzylsulfanyl derivatives: Compounds with the benzylsulfanyl group attached to different heterocycles.
Keto derivatives: Compounds with a keto group at various positions on the heterocyclic ring.
Uniqueness
8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one stands out due to the specific combination of the benzylsulfanyl group and the triazolo-pyrazine core. This unique structure contributes to its potent biological activities, particularly its ability to inhibit c-Met kinase at nanomolar concentrations . The presence of the keto group also allows for further chemical modifications, enhancing its versatility as a synthetic intermediate.
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
8-benzylsulfanyl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C12H10N4OS/c17-12-15-14-10-11(13-6-7-16(10)12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17) |
InChI Key |
QGEKPSAQGOGYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CN3C2=NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


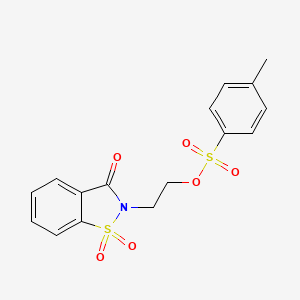

![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12488080.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12488094.png)
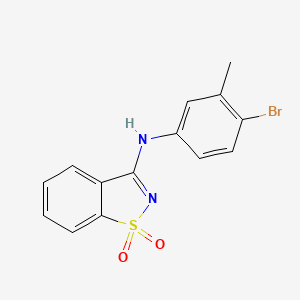
![3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B12488133.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B12488142.png)
![3-hydroxy-4-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488150.png)
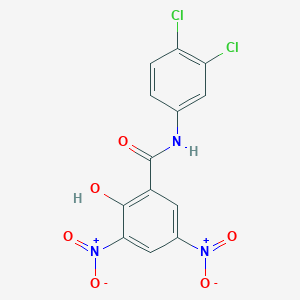
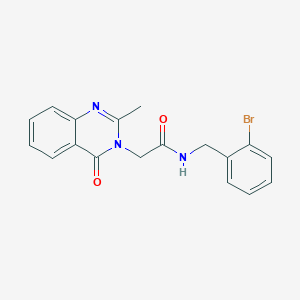
![(3aS,4R,9bR)-8-methyl-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12488158.png)
![5-({5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488162.png)
